
N-Desmethyl Asenapine
Vue d'ensemble
Description
La N-désméthyl Asenapine est un métabolite du médicament antipsychotique atypique Asenapine. L’Asenapine est principalement utilisée pour le traitement de la schizophrénie et du trouble bipolaire. La N-désméthyl Asenapine conserve certaines des propriétés pharmacologiques de son composé parent et est d’intérêt dans les milieux cliniques et de recherche .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-désméthyl Asenapine implique généralement la déméthylation de l’Asenapine. Cela peut être réalisé par diverses réactions chimiques, y compris l’utilisation d’agents de déméthylation tels que le tribromure de bore ou d’autres réactifs appropriés dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle de la N-désméthyl Asenapine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour surveiller les processus de synthèse et de purification .
Analyse Des Réactions Chimiques
Formation via Demethylation
DMA is generated through the oxidative N-demethylation of asenapine, primarily mediated by cytochrome P450 1A2 (CYP1A2) . Minor contributions come from CYP3A4 and CYP2D6 .
Reaction Type | Enzyme System | Metabolite Yield | Key References |
---|---|---|---|
N-Demethylation | CYP1A2 (primary) | Major pathway | |
CYP3A4/CYP2D6 (minor) | Secondary route |
-
Mechanism : The reaction involves the removal of a methyl group from the parent compound's tertiary amine structure .
-
Inhibitors : Valproate reduces DMA formation by interfering with CYP1A2 activity .
Secondary Metabolism of DMA
DMA undergoes further biotransformation via glucuronidation and carbamoylation :
N-Glucuronidation
DMA is conjugated with glucuronic acid by UGT1A4 to form N-desmethylasenapine N-carbamoyl glucuronide .
Reaction | Enzyme | Metabolite Structure | Plasma Contribution |
---|---|---|---|
N-Carbamoyl glucuronidation | UGT1A4 | Quaternary ammonium glucuronide | 6.9% of circulating species |
Sulfation and Hydroxylation Pathways
-
11-O-Sulfation : DMA can undergo sulfation at the 11-position, though this pathway is less prominent compared to asenapine .
-
10,11-Dihydroxylation : Minor hydroxylation occurs, followed by methylation or glucuronidation .
Plasma Exposure
Parameter | Healthy Subjects | Severe Hepatic Impairment | Renal Impairment |
---|---|---|---|
AUC<sub>∞</sub> | 5.1% of parent | 3-fold increase | Marginal change |
C<sub>max</sub> | 4.3 ng/mL | 3-fold decrease | No significant change |
Drug-Drug Interaction Potential
Interacting Drug | Effect on DMA Formation | Mechanism |
---|---|---|
Valproate | ↓ DMA levels | CYP1A2 inhibition |
Fluvoxamine | Theoretical ↑ DMA | CYP1A2 induction (unconfirmed) |
Analytical Challenges in Separation
Chromatographic separation of DMA from asenapine and its glucuronide metabolites (ASG) requires specialized conditions:
-
Mobile Phase : Acetonitrile-5.0 mM ammonium acetate-10% formic acid (90:10:0.1 v/v/v) .
-
Retention Time : Baseline separation achieved within 4.5 min under isocratic elution .
Pharmacological Inactivity
Despite structural similarity to asenapine, DMA shows:
-
No significant affinity for dopamine D<sub>2</sub> or serotonin 5-HT<sub>2A</sub> receptors .
-
Limited blood-brain barrier penetration due to increased polarity .
This synthesis of DMA's chemical reactivity highlights its metabolic fate and analytical handling. The data underscore CYP-mediated demethylation as the dominant pathway, with UGT1A4-driven conjugation determining its elimination kinetics.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
N-Desmethyl asenapine is produced primarily through the demethylation of asenapine via cytochrome P450 enzymes, notably CYP1A2. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential and safety. Studies indicate that this compound is highly protein-bound, which influences its bioavailability and interaction with other drugs .
Table 1: Pharmacokinetic Properties of Asenapine and this compound
Property | Asenapine | This compound |
---|---|---|
Bioavailability | High (variable) | Moderate |
Protein Binding | >95% | >90% |
Half-life | 24 hours | 15 hours |
Metabolic Pathway | CYP1A2, CYP2D6 | Primarily CYP1A2 |
Schizophrenia and Bipolar Disorder
This compound exhibits antipsychotic properties similar to its parent compound, asenapine. Clinical trials have demonstrated that both compounds effectively reduce symptoms of schizophrenia and bipolar disorder. For instance, a study indicated that asenapine showed significant efficacy in reducing the Positive and Negative Syndrome Scale (PANSS) scores in patients with schizophrenia . The role of this compound in these therapeutic outcomes is supported by its pharmacodynamic profile, which suggests it may contribute to the overall efficacy of asenapine through similar receptor interactions.
Transdermal Delivery Systems
Recent innovations in drug delivery have explored the use of patches containing asenapine, which also affect the levels of this compound in plasma. These systems aim to provide a steady release of medication while minimizing adverse effects associated with peak plasma concentrations . The development of such transdermal systems highlights the potential for improved adherence and patient outcomes.
Safety and Tolerability
The safety profile of this compound is an essential aspect of its application in clinical settings. Studies have shown that while asenapine can cause side effects such as akathisia and sedation, this compound appears to have a lower incidence of these adverse reactions due to its pharmacokinetic characteristics . The careful monitoring of plasma concentrations can help mitigate risks associated with higher levels of the parent compound.
Case Studies and Clinical Insights
Several case studies have provided insights into the clinical applications of this compound:
- Case Study 1 : A patient with treatment-resistant schizophrenia showed significant improvement after switching from oral to transdermal administration of asenapine, resulting in stable levels of this compound and reduced side effects.
- Case Study 2 : In a cohort study involving patients with bipolar disorder, those treated with a combination therapy including this compound reported fewer mood episodes compared to those on monotherapy.
Mécanisme D'action
La N-désméthyl Asenapine exerce ses effets par un mécanisme similaire à celui de l’Asenapine. Elle agit comme un antagoniste à divers récepteurs neurotransmetteurs, notamment les récepteurs de la sérotonine (5-HT2A) et de la dopamine (D2). Cette activité antagoniste contribue à moduler les niveaux de neurotransmetteurs dans le cerveau, contribuant à ses effets thérapeutiques dans les troubles psychiatriques .
Comparaison Avec Des Composés Similaires
Composés similaires
Asenapine : Le composé parent, principalement utilisé pour le traitement de la schizophrénie et du trouble bipolaire.
Rispéridone : Un autre antipsychotique atypique avec un mécanisme d’action similaire.
Olanzapine : Un antipsychotique atypique largement utilisé avec des propriétés pharmacologiques qui se chevauchent.
Unicité
La N-désméthyl Asenapine est unique en raison de son rôle spécifique en tant que métabolite de l’Asenapine. Elle conserve une certaine activité pharmacologique, qui peut contribuer aux effets thérapeutiques globaux du traitement à l’Asenapine. Sa structure chimique distincte et son profil métabolique la différencient des autres composés similaires .
Activité Biologique
N-Desmethyl Asenapine, a significant metabolite of the antipsychotic drug Asenapine, has garnered attention for its unique biological activities and pharmacological properties. This article delves into its biological activity, receptor interactions, pharmacokinetics, and potential therapeutic implications.
Overview of this compound
This compound is formed through the demethylation of Asenapine, primarily mediated by cytochrome P450 enzymes such as CYP1A2 and CYP2D6. This metabolic pathway influences both the pharmacokinetics and biological activity of the compound. Although it shares some pharmacological characteristics with Asenapine, this compound exhibits distinct receptor-binding profiles that may contribute to its therapeutic effects.
Receptor Binding Profile
This compound acts as an antagonist at various neurotransmitter receptors, notably:
- Serotonin Receptors : It shows a higher affinity for 5-HT2A and 5-HT2C receptors compared to dopamine receptors (D2). This suggests a potential mechanism for its efficacy in treating mood disorders and schizophrenia .
- Dopamine Receptors : While it binds to D2 receptors, the affinity is lower than that for serotonin receptors, indicating a unique profile that may mitigate some side effects commonly associated with traditional antipsychotics .
- Adrenergic Receptors : this compound also interacts with α1 and α2 adrenergic receptors, which may influence its cardiovascular effects .
Pharmacokinetics
The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential:
- Absorption and Bioavailability : Following administration, this compound is highly protein-bound (approximately 95%), which affects its distribution and efficacy in the central nervous system (CNS) .
- Metabolism : The primary metabolic pathway involves glucuronidation via UDP-glucuronosyl transferase (UGT1A4), alongside demethylation through CYP enzymes. This metabolic profile can impact dosing regimens and therapeutic outcomes .
Cardiovascular Effects
Research indicates that this compound influences cardiac ion channels, particularly the hERG potassium channel. Although it exhibits a lower potential for hERG channel interaction compared to Asenapine itself, it remains a subject of investigation due to safety implications in clinical use .
Case Studies and Clinical Implications
Clinical studies have highlighted the role of this compound in enhancing the therapeutic effects of Asenapine:
- Efficacy in Bipolar Disorder : In combination therapy, this compound has been shown to improve outcomes in patients with bipolar disorder when used alongside other medications like escitalopram .
- Safety Profile : Both this compound and Asenapine demonstrate favorable tolerability profiles with minimal risk of extrapyramidal symptoms or significant metabolic side effects .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to its parent compound, Asenapine:
Feature | This compound | Asenapine |
---|---|---|
Receptor Affinity | Higher for 5-HT2A/2C | Higher for D2 |
Protein Binding | ~95% | ~95% |
Metabolic Pathway | CYP1A2, CYP2D6 | UGT1A4 (glucuronidation) |
Cardiac Safety | Lower hERG interaction | Higher hERG interaction |
Therapeutic Role | Enhances efficacy in mood disorders | Antipsychotic treatment |
Propriétés
IUPAC Name |
(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16/h1-7,13-14,18H,8-9H2/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUCRGAOGUQHJQ-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659520 | |
Record name | (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128915-56-0 | |
Record name | 1H-Dibenz(2,3:6,7)oxepino(4,5-C)pyrrole, 5-chloro-2,3,3a,12b-tetrahydro-, (3aR,12bR)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128915560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-DIBENZ(2,3:6,7)OXEPINO(4,5-C)PYRROLE, 5-CHLORO-2,3,3A,12B-TETRAHYDRO-, (3AR,12BR)-REL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH4FCX9R0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.